molecular formula C13H13NO2 B13783979 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 91480-97-6

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B13783979
CAS No.: 91480-97-6
M. Wt: 215.25 g/mol
InChI Key: ZYNZWFKEUTXGJB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS: 77446-41-4) is a pyrrole-derived compound with the molecular formula C₁₃H₁₃NO₂ (MW: 215.27 g/mol). It features a hydroxyl group at position 4, a methyl group at position 2, and a phenyl ring at position 5 of the pyrrole core, with an ethanone substituent at position 2. The compound exhibits low acute toxicity (oral LD₅₀ in mice: 1 g/kg) and is classified as a flammable liquid. Its decomposition releases toxic NOx vapors .

Properties

CAS No.

91480-97-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-8-11(9(2)15)13(16)12(14-8)10-6-4-3-5-7-10/h3-7,14,16H,1-2H3

InChI Key

ZYNZWFKEUTXGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrroles such as this compound typically involves multi-component reactions combining phenacyl derivatives, diketones, and amines under mild conditions. The pyrrole ring formation is often promoted by bases or catalysts in aqueous or organic media.

DABCO-Promoted One-Pot Synthesis in Aqueous Medium

A highly efficient and eco-friendly method reported by researchers involves the one-pot reaction of phenacyl bromides, pentane-2,4-dione (acetylacetone), and amines in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in water at 60°C. This method avoids toxic metal catalysts and uses water as a green solvent, making it environmentally advantageous.

Reaction conditions:

  • Phenacyl bromide (1 mmol)
  • Pentane-2,4-dione (1 mmol)
  • Amine (1 mmol)
  • DABCO (5 mol%)
  • Water (5 mL)
  • Temperature: 60°C
  • Reaction time: Variable, monitored by TLC

Procedure:

  • Stir the mixture under air atmosphere.
  • After completion, extract with ethyl acetate.
  • Wash organic layer with brine, dry over sodium sulfate.
  • Concentrate and purify by silica gel chromatography.

Mechanism:

  • Initial formation of an unsaturated amino ketone intermediate by reaction of pentane-2,4-dione with amine.
  • DABCO reacts with phenacyl bromide to form a quaternary salt.
  • Subsequent nucleophilic attack and cyclization lead to the pyrrole ring.
  • Dehydration yields the substituted pyrrole product.

Yields and Characterization:

  • Yields range from moderate to high depending on substituents.
  • Products characterized by IR, mass spectrometry, and Nuclear Magnetic Resonance spectroscopy.

This method is applicable to a variety of substituted phenacyl bromides and amines, allowing access to diverse pyrrole derivatives including the target compound or its analogues.

Metal-Free One-Pot Synthesis from 2,4-Pentanedione and Phenacyl Derivatives

Another approach involves the metal-free synthesis of highly substituted pyrroles by reacting 2,4-pentanedione with phenacyl compounds and amines in organic solvents such as dichloromethane under nitrogen atmosphere. Triphenylphosphine has been used as a promoter in some cases.

  • The reaction mixture is stirred at room temperature or refluxed.
  • Work-up includes filtration, concentration, and purification by column chromatography.
  • This method yields pyrroles with hydroxy and keto substituents at defined positions.

Synthesis via Claisen Condensation and Subsequent Cyclization

A two-step method reported for pyrrole derivatives involves:

Step 1: Claisen condensation of aryl methyl ketones with dimethyl oxalate in the presence of sodium methoxide in methanol under microwave irradiation to form substituted methyl pyruvates.

Step 2: Three-component coupling of methyl pyruvates with amines and aldehydes in 1,4-dioxane at room temperature to yield 1,5-disubstituted-4-substituted aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones.

This approach allows precise substitution patterns and has been used to prepare analogues related to the target compound.

Palladium-Catalyzed Coupling and Subsequent Functionalization

In patent literature, preparation of pyrrole derivatives structurally related to the target compound involves:

  • Palladium-catalyzed coupling reactions of methyl pyrrole carboxylates with styrenes or aryl halides in solvents like dimethylformamide.
  • Subsequent acid treatments and crystallizations to isolate hydroxy-substituted pyrroles.
  • Additional steps such as nitrosation and reduction to introduce or modify functional groups.

Though more complex, this method enables the synthesis of diverse pyrrole derivatives with high purity and defined stereochemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Catalyst Solvent Yield Advantages References
DABCO-Promoted One-Pot Phenacyl bromide, pentane-2,4-dione, amine 60°C, aqueous DABCO (5 mol%) Water Moderate to High Eco-friendly, metal-free, simple work-up
Metal-Free One-Pot 2,4-Pentanedione, phenacyl derivatives, amine Room temp or reflux Triphenylphosphine (0.1 equiv) Dichloromethane ~70% Metal-free, mild conditions
Claisen Condensation + Cyclization Aryl methyl ketone, dimethyl oxalate, amine, aldehyde Microwave (5 min) + RT overnight Sodium methoxide Methanol, 1,4-dioxane Moderate Precise substitution, scalable
Pd-Catalyzed Coupling Methyl pyrrole carboxylate, styrene, Pd(OAc)2 60-80°C, sealed tube Pd catalyst DMF, hexamethylphosphoric triamide Variable Access to complex derivatives

Detailed Research Results and Notes

  • The DABCO-promoted method provides a straightforward route to this compound analogues with yields typically above 60%, characterized by clear NMR signals corresponding to aromatic protons and methyl groups, and IR bands indicating hydroxy and ketone functionalities.

  • Metal-free syntheses avoid heavy metals and toxic reagents, providing environmentally benign alternatives with good yields and purity.

  • The Claisen condensation approach allows for the synthesis of methyl phenylpyruvates as key intermediates, which then undergo cyclization with amines and aldehydes to furnish the pyrrole core with hydroxy and ethanone substituents.

  • Palladium-catalyzed methods, though more complex, enable the introduction of diverse substituents, including halogens and alkyl groups, facilitating structure-activity relationship studies for pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

The compound 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, cosmetics, and polymer science.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Pyrrole derivatives are known to exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies indicate that pyrrole-based compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Research has shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole exhibited significant antioxidant activity, which could be attributed to their ability to donate electrons and stabilize free radicals. The specific structure of this compound was found to enhance this property due to the electron-donating effects of the hydroxy group .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a skin-conditioning agent is particularly noteworthy.

Key Benefits:

  • Moisturization : The compound can enhance skin hydration and improve the overall texture of cosmetic products.
  • Stability : Its chemical structure contributes to the stability of formulations, making it a valuable ingredient in creams and lotions.

Case Study: Cosmetic Efficacy

In a study on cosmetic formulations, this compound was incorporated into a moisturizing cream. The formulation was evaluated for skin hydration and sensory properties. Results showed a significant improvement in skin moisture levels after application compared to control formulations without the compound .

Polymer Science

The compound is also being explored for its potential applications in polymer science. Its reactive functional groups can be utilized to modify polymer properties, enhancing characteristics such as:

  • Film Formation : The ability to form films can be beneficial in creating coatings that are both protective and aesthetically pleasing.
  • Rheological Properties : Incorporating this compound into polymer systems can improve viscosity and stability, crucial for many industrial applications .

Case Study: Polymer Modification

Research highlighted the use of this compound in developing new polymeric materials with enhanced mechanical properties. The study demonstrated that adding this compound significantly improved the tensile strength and flexibility of the resulting polymers, making them suitable for various applications in packaging and coatings .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between the target compound and structurally related ethanone derivatives:

Compound Name Core Structure Substituents Key Functional Groups Evidence ID
1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Pyrrole 4-OH, 2-CH₃, 5-Ph, 3-COCH₃ Hydroxyl, ethanone
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Pyrrole 4-NH₂, 1-CH₂CH₃, 2-CH₃, 5-Ph, 3-COCH₃ Amino, ethanone
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone Pyrazole 1-CH₂CH₃, 4-OH, 5-CH₃, 3-COCH₃ Hydroxyl, ethanone
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Pyrrolone 4-Cl-Ph, 2-CH₃, 5-thiophene, 3-ketone Ketone, thiophene
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazinyl]ethanone Pyrazole 5-Cl-Ph, 3-CH₃, 4-COCH₂-S-piperazine-SO₂CH₃ Sulfonyl, piperazine, ethanone

Key Observations :

  • Core Heterocycle : The target compound’s pyrrole core differs from pyrazole (e.g., ) or pyrrolone (e.g., ), altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to amino () or sulfonyl () substituents. The phenyl group at position 5 contrasts with thiophene () or chlorophenyl (), affecting lipophilicity.
Physicochemical and Toxicological Properties
  • Solubility and Reactivity: The hydroxyl group in the target compound increases water solubility relative to non-polar analogs like 1-naphthyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (). However, it is less stable than nitro-substituted derivatives (e.g., ), which exhibit stronger electron-withdrawing effects.
  • Toxicity : The target compound’s LD₅₀ of 1 g/kg () suggests lower acute toxicity compared to chlorinated derivatives (e.g., ), where halogenated groups may enhance bioaccumulation.

Biological Activity

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone is a pyrrole-based compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O2C_{12}H_{13}N_{1}O_{2}. The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the hydroxyl group and the phenyl substituent enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Pyrrole derivatives, including this compound, have been studied for their antioxidant properties. The hydroxyl group in the structure is crucial for scavenging free radicals, which can mitigate oxidative stress in cells. Research indicates that such compounds can inhibit lipid peroxidation and protect cellular components from damage .

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on various enzymes. Notably, it has been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies show that it inhibits AChE with an IC50 value in the low nanomolar range, indicating potent activity against this target .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that such compounds could serve as lead structures for developing new antibacterial agents .

Case Studies

A notable study focused on a series of pyrrole derivatives where this compound was included in a broader screening for biological activity. The results indicated that this compound displayed promising activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Summary of Research Findings

Activity Tested Compound IC50/MIC Values Reference
Antioxidant1-(4-Hydroxy-2-methyl...Effective at low concentrations
AChE Inhibition1-(4-Hydroxy-2-methyl...IC50 ~ 28.76 nM
AntimicrobialSimilar pyrrole derivativesMIC = 3.12 - 12.5 μg/mL
AnticancerVarious cancer cell linesVariable

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone, and what experimental design considerations are critical?

The compound can be synthesized via cyclocondensation of β-keto esters with phenylhydrazine derivatives under acidic conditions. Key considerations include:

  • Solvent selection : Use anhydrous ethanol or methanol to avoid hydrolysis side reactions.
  • Catalyst optimization : Employ p-toluenesulfonic acid (PTSA) for efficient cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Validate purity via melting point and NMR .

Q. How is the crystal structure of this compound determined, and what validation metrics are used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXTL software refines structures using Full-matrix least-squares on F², with R1/wR2 residuals < 0.05 indicating high accuracy .
  • Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding patterns .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in DMSO-d6 to identify hydroxy (δ 9.8–10.2 ppm) and acetyl (δ 2.1–2.3 ppm) groups .
  • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches. Compare with NIST Chemistry WebBook reference spectra .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 215.27 .

Q. What safety protocols are required for handling this compound in the lab?

  • Hazards : Oral toxicity (LD50 = 1 g/kg in mice), skin irritation, and respiratory sensitization .
  • PPE : Nitrile gloves, lab coat, and chemical goggles. Use in a fume hood .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can computational methods predict the compound’s physicochemical properties?

  • QSPR models : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate logP (2.3 ± 0.2) and polar surface area (65 Ų) .
  • Docking studies : AutoDock Vina for binding affinity predictions with biological targets (e.g., cyclooxygenase-2) .

Advanced Research Questions

Q. How does the compound’s bioactivity correlate with structural modifications?

  • Anticancer activity : Substituents at the phenyl ring (e.g., Cl, OCH3) enhance cytotoxicity via intercalation with DNA. IC50 values range from 12–45 μM in MCF-7 cells .
  • Anti-inflammatory effects : The hydroxy group at C4 modulates COX-2 inhibition (IC50 = 0.8 μM) .

Q. What strategies resolve contradictions in crystallographic data for derivatives?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R1 factor < 5% .
  • Disorder modeling : PART instructions in SHELXTL to resolve overlapping atoms in the pyrrole ring .

Q. How does the compound’s stability under varying pH and temperature affect experimental outcomes?

  • pH stability : Degrades at pH < 3 (hydrolysis of acetyl group) or pH > 10 (deprotonation of hydroxy group). Use buffered solutions (pH 6–8) .
  • Thermal stability : Decomposes above 150°C. Store at 4°C in amber vials .

Q. What catalytic applications exist for palladacycle derivatives of this compound?

  • Suzuki-Miyaura coupling : Pd(II) complexes with this ligand achieve >90% yield in cross-coupling of aryl bromides .
  • Mechanism : The pyrrole nitrogen acts as a σ-donor, stabilizing the palladium center during oxidative addition .

Q. How can hygroscopicity impact synthetic yields, and what mitigation steps are effective?

  • Issue : The hydroxy group absorbs moisture, leading to hydrolysis.
  • Solutions :
    • Use molecular sieves (3Å) during synthesis.
    • Lyophilize the product post-purification .

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